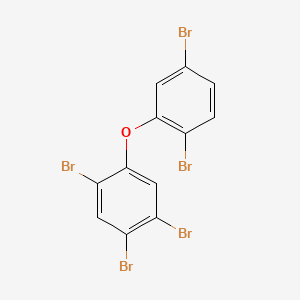

2,2',4,5,5'-Pentabromodiphenyl ether

Description

Properties

IUPAC Name |

1,2,4-tribromo-5-(2,5-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-1-2-7(14)11(3-6)18-12-5-9(16)8(15)4-10(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZWDWNIWWAQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC2=CC(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879913 | |

| Record name | BDE-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-65-5 | |

| Record name | 2,2',4,5,5'-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5,5'-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VS335UEHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Bromination of Diphenyl Ether

One classical approach involves the bromination of diphenyl ether under controlled conditions:

- Neat bromination : Reacting diphenyl ether with a slight excess of bromine without catalysts or solvents, maintaining the reaction mixture in a liquid state by temperature control, leads to brominated diphenyl ethers with high yield and purity.

- Sequential bromination : Bromination steps can be controlled to introduce bromines selectively at the 2, 4, and 5 positions on the phenyl rings.

- Methanol digestion post-bromination is used to purify the product by removing excess bromine and by-products.

O-Arylation Using Brominated Diphenyliodonium Salts

A more recent and versatile synthetic route involves:

- Synthesis of brominated diphenyliodonium salts (e.g., 2,2’,4,4’,5,5’-hexabromodiphenyliodonium salts) which serve as electrophilic arylating agents.

- Coupling with bromophenols : The diphenyliodonium salts react with bromophenols under mild conditions to form PBDE congeners with specific bromination patterns, including 2,2',4,5,5'-pentabromodiphenyl ether.

- This method allows for high regioselectivity and the synthesis of PBDEs that are difficult to obtain by direct bromination.

Reduction and Perbromination Techniques

- Reduction of higher brominated diphenyl ethers (e.g., decabromodiphenyl ether) can yield lower brominated congeners such as pentabromodiphenyl ethers.

- Perbromination followed by selective debromination or diazotization of amino-substituted diphenyl ethers followed by bromination can also be employed to synthesize specific PBDE congeners.

Research Findings and Characterization

- Studies have synthesized and characterized a wide range of PBDE congeners, including 2,2',4,5,5'-pentabromodiphenyl ether, using nuclear magnetic resonance (NMR) spectroscopy, electron ionization mass spectrometry (EIMS), and gas chromatography-mass spectrometry (GC-MS).

- The O-arylation method has been optimized to reliably produce congener-specific PBDEs, including pentabrominated diphenyl ethers, with high purity and yield.

- Authentic reference standards of 2,2',4,5,5'-pentabromodiphenyl ether have been prepared for environmental and toxicological studies, confirming the identity and purity of synthesized compounds.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2’,4,5,5’-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form brominated phenols and other oxidation products.

Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated diphenyl ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used to achieve dehalogenation.

Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace bromine atoms under appropriate conditions.

Major Products

The major products formed from these reactions include various brominated phenols, less brominated diphenyl ethers, and substituted diphenyl ethers. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₂H₅Br₅O

- Molecular Weight : Approximately 485.87 g/mol

- Bromination Pattern : Five bromine atoms substituted at the 2, 2', 4, 5, and 5' positions.

Historical Applications

BDE-99 was primarily used in various consumer products due to its effectiveness as a flame retardant. Its applications included:

- Flexible Polyurethane Foams : Commonly found in furniture and textiles.

- Electronics : Utilized in printed circuit boards and other electronic components.

- Construction Materials : Incorporated into insulation materials and coatings.

The global demand for commercial pentaBDE was estimated at around 7,500 tonnes annually in the early 2000s, with significant consumption in North America and Asia .

Scientific Research Applications

Research involving BDE-99 has focused on its biological effects, environmental persistence, and toxicological profiles. Key areas of investigation include:

-

Toxicology Studies :

- BDE-99 has been linked to various health concerns, including endocrine disruption and neurodevelopmental issues. Studies have shown that it can bioaccumulate in living organisms and persist in the environment due to its chemical stability .

- Toxicological assessments have established reference doses for chronic exposure to evaluate potential health risks associated with BDE-99 .

-

Environmental Impact Studies :

- Research indicates that BDE-99 is highly toxic to aquatic organisms and has been detected in human breast milk, raising concerns about its bioaccumulation and long-term ecological effects .

- Investigations into the degradation pathways of BDE-99 have revealed that it can break down into more toxic compounds under certain environmental conditions.

- Regulatory Impact Assessments :

Current Research Trends

Recent studies have shifted focus towards understanding the mechanisms of toxicity of BDE-99 and developing alternative flame retardants that are less harmful to human health and the environment. Researchers are exploring:

- Biodegradable Alternatives : Investigating new materials that can replace PBDEs while providing similar flame-retardant properties without the associated risks.

- Biomonitoring Studies : Assessing human exposure levels through biomonitoring programs to track the presence of BDE-99 in various populations .

Table 1: Comparison of PBDE Congeners

| Congener | Chemical Formula | Bromination Pattern | Common Uses |

|---|---|---|---|

| BDE-47 | C₁₂H₈Br₄O | Four bromine atoms | Furniture foam |

| BDE-85 | C₁₂H₈Br₄O₂ | Five bromine atoms | Electronics |

| BDE-99 | C₁₂H₅Br₅O | Five bromine atoms | Electronics, textiles |

| BDE-100 | C₁₂H₈Br₅O | Six bromine atoms | Various applications |

Table 2: Regulatory Status of PBDEs

| PBDE Type | Production Status | Regions Affected |

|---|---|---|

| Commercial PentaBDE | Phased out (2004) | Europe, Canada, USA |

| Commercial OctaBDE | Phased out (2004) | Europe, Canada, USA |

| Commercial DecaBDE | Currently produced | Limited regions |

Mechanism of Action

The mechanism of action of 2,2’,4,5,5’-Pentabromodiphenyl ether involves its interaction with biological molecules, leading to various effects:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar PBDEs

Structural Similarity

BDE-99 shares structural homology with other PBDEs, differing in bromination patterns. For example:

- BDE-153 (2,2',4,4',5,5'-hexabromodiphenyl ether) : Contains six bromines, increasing lipophilicity and environmental persistence .

- BDE-183 (2,2',3,4,4',5',6-heptabromodiphenyl ether) : Higher bromination reduces solubility but enhances thermal stability .

Dice Similarity Scores (ECFP analysis):

- BDE-99 vs. BDE-183 (heptaBDE): 0.67 (moderate similarity)

- BDE-99 vs. BDE-208 (nonaBDE): 0.67

- BDE-99 vs. Aldrin (organochlorine): 0.11 (low similarity) .

Environmental Distribution and Bioaccumulation

| Congener | Bromination | Log Kow* | Half-life (Soil, days) | Bioaccumulation Factor (BAF) |

|---|---|---|---|---|

| BDE-47 | Tetra | 6.81 | 180–360 | 4.5 × 10⁴ |

| BDE-99 | Penta | 7.39 | 300–600 | 1.2 × 10⁵ |

| BDE-153 | Hexa | 8.11 | >600 | 2.8 × 10⁵ |

| BDE-209 | Deca | 9.97 | >1,000 | 3.5 × 10³ |

*Log Kow: Octanol-water partition coefficient .

BDE-99 exhibits intermediate persistence and bioaccumulation compared to lower (e.g., BDE-47) and higher (e.g., BDE-153, BDE-209) brominated congeners. Its bioaccumulation is driven by moderate lipophilicity, enabling uptake in fatty tissues .

Toxicological Profiles and Health Impacts

Neurotoxicity

- BDE-99 : Causes permanent neurodevelopmental defects in mice, including impaired learning, memory, and spontaneous behavior, particularly when exposure occurs during neonatal brain development . Effects mirror those of PCBs, suggesting shared mechanisms (e.g., thyroid disruption) .

- BDE-47 : Induces similar neurotoxic outcomes but at lower potency due to faster metabolic clearance .

- BDE-153: Limited data, but higher bromination may reduce acute toxicity while increasing bioaccumulation .

Endocrine Disruption

- BDE-99 : Inhibits thyroid-regulating deiodinases in human liver, leading to hypothyroidism. Metabolites like 4'-OH-BDE-101 exhibit thyroxine-like activity .

- BDE-47 : Generates 5-OH-BDE-47, a potent thyroid hormone disruptor .

Carcinogenicity and Chronic Toxicity

- BDE-99 shows hepatotoxicity and embryotoxicity in animal studies, with a lowest-observed-adverse-effect level (LOAEL) of 1 mg/kg/day . Data on carcinogenicity remain insufficient .

Regulatory and Environmental Status

- BDE-99 : Banned in the EU since 2004 under RoHS Directive but persists in older products. The U.S. phased out pentaBDE in 2013, though residues remain prevalent in household dust (e.g., U.S. dust levels: 62.6–1,000 ng/g) .

- BDE-47 : Dominates environmental samples due to debromination of higher congeners and direct emissions .

- BDE-209 : Still used in decaBDE mixtures; degrades into BDE-99 and other lower brominated congeners .

Biological Activity

2,2',4,5,5'-Pentabromodiphenyl ether (PBDE-99) is a brominated flame retardant that has garnered attention due to its potential biological activities and environmental persistence. This compound is primarily used in various consumer products to reduce flammability but has raised concerns regarding its toxicity and endocrine-disrupting properties.

Target of Action

PBDE-99 primarily interacts with various biological systems through its effects on endocrine pathways. It is known to bind to hormone receptors, particularly the estrogen receptor, which can lead to disrupted hormonal signaling and potential reproductive toxicity .

Mode of Action

The compound exhibits endocrine-mediated effects that can alter cellular functions. It has been shown to induce lipid accumulation in adipocytes (fat cells) and to affect metabolic processes in vitro. Additionally, PBDE-99 can activate nuclear receptors such as the aryl hydrocarbon receptor (AhR), influencing gene expression related to detoxification pathways.

Biochemical Pathways

Oxidative Stress

PBDE-99 induces oxidative stress in various cell types, leading to increased production of reactive oxygen species (ROS). This oxidative stress can result in cellular damage and apoptosis (programmed cell death). The compound's interaction with cytochrome P450 enzymes plays a crucial role in its metabolism and the formation of reactive metabolites that may contribute to its toxic effects.

Metabolic Pathways

The metabolism of PBDE-99 involves hydroxylation by cytochrome P450 enzymes, resulting in hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation, facilitating their excretion from the body. However, the lipophilic nature of PBDE-99 allows for significant bioaccumulation in adipose tissues .

Cellular Effects

PBDE-99 has been observed to cause various cellular effects:

- Endocrine Disruption : Alters hormone levels and receptor activity, particularly affecting reproductive hormones.

- Neurotoxicity : Inhibits acetylcholinesterase activity, leading to neurotransmitter accumulation and potential neurodevelopmental issues.

- Liver Damage : High doses have been associated with hepatotoxicity in animal models, indicating significant impacts on liver function.

Dosage Effects in Animal Models

Research indicates that the effects of PBDE-99 vary significantly with dosage:

- Low Doses : May induce subtle changes in cellular function without overt toxicity.

- High Doses : Can lead to significant toxic effects including liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been identified where adverse outcomes occur only above specific dosage levels .

Case Studies

- Reproductive Toxicity Study : A study conducted on rats exposed to PBDE-99 showed alterations in reproductive hormone levels and impaired fertility outcomes. The findings highlighted the compound's potential as an endocrine disruptor affecting reproductive health .

- Neurodevelopmental Impact : In a controlled study involving prenatal exposure to PBDE-99, offspring exhibited behavioral changes consistent with neurodevelopmental disorders. This underscores the compound's neurotoxic potential during critical developmental windows .

Q & A

Q. What analytical methods are recommended for quantifying BDE-99 in environmental and biological samples?

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for detecting BDE-99. Sample preparation typically involves liquid-liquid extraction, silica gel/sulfuric acid cleanup to remove interfering lipids (e.g., cholesterol), and fractionation into neutral/phenolic components . Standard solutions (e.g., 50–100 µg/mL in methanol or isooctane) are used for calibration, with strict adherence to quality assurance protocols to avoid cross-contamination .

Q. How does BDE-99 bioaccumulate in aquatic ecosystems, and what factors influence its biomagnification?

BDE-99’s high lipophilicity (log Kow ~6.8–7.0) drives bioaccumulation in fatty tissues. Biomagnification is influenced by trophic level, metabolic debromination rates, and sediment binding capacity. Studies in pike and guillemot eggs show steady-state levels in some regions, but increasing trends in human breast milk suggest ongoing exposure via indoor dust or dietary sources .

Q. What are the critical toxicological endpoints of BDE-99 in animal models?

Key endpoints include hepatotoxicity (e.g., liver enlargement), thyroid hormone disruption (T4 suppression), and neurodevelopmental effects (e.g., impaired spontaneous behavior in mice). The lowest-observed-adverse-effect level (LOAEL) for developmental toxicity is 1 mg/kg/day, derived from neonatal exposure studies in rodents .

Q. How is the reference dose (RfD) for BDE-99 determined, and what uncertainties exist?

The U.S. EPA’s RfD (0.1 mg/kg/day) is based on thyroid histopathology in rats, applying a 100-fold uncertainty factor to the LOAEL. Major data gaps include long-term carcinogenicity, reproductive toxicity, and susceptibility of infants to lactational exposure .

Advanced Research Questions

Q. What experimental designs are optimal for studying BDE-99’s neurodevelopmental toxicity?

Neonatal murine models (e.g., NMRI mice exposed orally on postnatal day 10) replicate critical brain development windows. Proteomic approaches (2D-DIGE, MALDI-ToF-MS) identify disrupted pathways, such as energy metabolism (α-enolase, ATP synthase) in the hippocampus and neuroplasticity markers (Gap-43) in the striatum . Dose-response studies should account for metabolite formation (e.g., hydroxylated PBDEs) that may enhance toxicity .

Q. How can conflicting data on BDE-99’s environmental persistence be reconciled (e.g., declining biota vs. rising human milk levels)?

Contradictions arise from differing exposure pathways (dietary vs. indoor dust), metabolic debromination in biota, and regional regulatory policies. Comparative studies using congener-specific analysis (e.g., BDE-47 vs. BDE-99 ratios) and longitudinal human biomonitoring are critical .

Q. What computational methods predict BDE-99’s environmental degradation pathways?

Density functional theory (DFT) simulations reveal dominant debromination routes (e.g., H• radical attack at para-bromine positions) and formation of polybrominated dibenzofurans (PBDFs) during pyrolysis. Kinetic modeling shows temperature-dependent rate constants for reactions with hydroxyl radicals (5.24 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K) .

Q. How do BDE-99 metabolites contribute to endocrine disruption?

In vivo studies in mice identify 2,4,5-tribromophenol (ether bond cleavage product) and para-hydroxylated metabolites (e.g., 4-HO-BDE-42) as thyroxine mimetics. These metabolites activate estrogen receptors at nanomolar concentrations, requiring LC-MS/MS for quantification in plasma .

Data Contradictions and Methodological Challenges

Q. Why do carcinogenicity assessments for BDE-99 remain inconclusive?

The U.S. EPA classifies BDE-99 as having “inadequate evidence” for carcinogenicity due to limited long-term bioassays. Rodent studies focus on liver adenomas, but mechanistic data on genotoxicity (e.g., DNA adduct formation) are lacking. Co-exposure with other PBDEs complicates risk attribution .

Q. What protocols address cross-contamination in BDE-99 analysis?

Use of isotope-labeled internal standards (e.g., ¹³C-BDE-99), negative controls, and matrix-matched calibration curves minimizes false positives. Automated cleanup systems (e.g., Rapid Trace®) improve reproducibility in serum/plasma analyses .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.